3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile
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Overview
Description
3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enoylazetidinyl group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the azetidine ring with a methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile would depend on its specific interactions with molecular targets. Typically, azetidine derivatives may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)azetidine: Lacks the prop-2-enoyl and benzonitrile groups.
5-(1-prop-2-enoylazetidin-3-yl)benzonitrile: Lacks the methoxyphenyl group.
3-(2-methoxyphenyl)-5-(1-prop-2-enoyl)azetidine: Lacks the benzonitrile group.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-(1-prop-2-enoylazetidin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C20H18N2O3/c1-3-20(23)22-12-17(13-22)25-16-9-14(11-21)8-15(10-16)18-6-4-5-7-19(18)24-2/h3-10,17H,1,12-13H2,2H3 |
InChI Key |
IPXXADGNPREQDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)C#N)OC3CN(C3)C(=O)C=C |
Origin of Product |
United States |
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